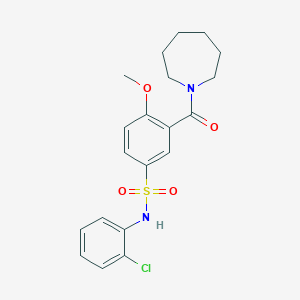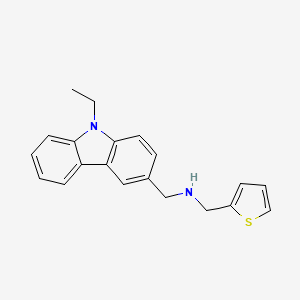![molecular formula C21H20ClNO4S B12485484 4-({[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B12485484.png)
4-({[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, which is then further reacted to introduce the thiophen-2-ylmethoxy group.
Substitution Reactions: The intermediate undergoes substitution reactions to introduce the 3-chloro-5-methoxy groups.
Coupling Reactions: The final step involves coupling the substituted intermediate with benzoic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophen-2-ylmethoxy groups.
Reduction: Reduction reactions may target the chloro group, converting it to a different functional group.
Substitution: The compound is prone to substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[({[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[({[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[({[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}AMINO)METHYL]BENZOIC ACID is unique due to its specific substitution pattern and the presence of the thiophen-2-ylmethoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H20ClNO4S |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
4-[[[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C21H20ClNO4S/c1-26-19-10-15(9-18(22)20(19)27-13-17-3-2-8-28-17)12-23-11-14-4-6-16(7-5-14)21(24)25/h2-10,23H,11-13H2,1H3,(H,24,25) |
InChI Key |
SQDXJPQBDGUMOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=C(C=C2)C(=O)O)Cl)OCC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485407.png)

![1-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12485429.png)

![{4-[(2-Fluorophenyl)amino]piperidin-1-yl}(3-nitrophenyl)methanone](/img/structure/B12485437.png)

![3-(3-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3-methylphenyl)propanamide](/img/structure/B12485452.png)
![Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12485460.png)
![N-(1,3-benzodioxol-5-yl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12485462.png)
![2,3,4,5-tetrahydro-1H-[1,3]diazepino[1,2-a]benzimidazole](/img/structure/B12485469.png)
![N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12485470.png)
![N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide](/img/structure/B12485471.png)
![N-[(dimethylcarbamoyl)sulfanyl]-N-phenylbenzamide](/img/structure/B12485477.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12485489.png)
